molecular formula C34H21N6Na3O11S2 B1607268 C.I. Direct Orange 102 CAS No. 6598-63-6

C.I. Direct Orange 102

Cat. No.: B1607268
CAS No.: 6598-63-6
M. Wt: 822.7 g/mol
InChI Key: NEXGZHJENSOMLV-UHFFFAOYSA-K
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Description

C.I. Direct Orange 102, also known as Calcomine Orange 2RS, is a synthetic dye used primarily for dyeing cellulosic fibers such as cotton, rayon, and linen. It is an anionic dye that belongs to the class of direct dyes, which are known for their ability to adhere directly to the substrate without the need for a mordant. The chemical formula of C.I. Direct Orange 102 is C34H21N6O11S2Na3, and it has a molecular weight of 822.66 g/mol .

Scientific Research Applications

C.I. Direct Orange 102 has a wide range of applications in scientific research, including:

Safety and Hazards

C.I. Direct Orange 102 is harmful if swallowed and may cause stomach discomfort and respiratory irritation . It may cause irritation to eyes and skin in sensitive individuals . There are potential risks of irreversible effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Orange 102 involves the coupling of diazotized aromatic amines with aromatic coupling components. The general synthetic route includes the following steps:

    Diazotization: Aromatic amines are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carried out in stainless steel reactors equipped with temperature control systems to maintain the required reaction conditions. The dye is then isolated by filtration, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

C.I. Direct Orange 102 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or alkaline conditions.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under controlled conditions.

Major Products Formed

Comparison with Similar Compounds

C.I. Direct Orange 102 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Yellow 12. While all these dyes share similar properties, such as being anionic and having high substantivity for cellulosic fibers, this compound is unique in its specific hue and molecular structure. This uniqueness makes it particularly suitable for certain applications where specific color properties are desired .

List of Similar Compounds

  • C.I. Direct Blue 1
  • C.I. Direct Yellow 12
  • C.I. Direct Red 28
  • C.I. Direct Orange 39
  • C.I. Direct Blue 80

Properties

{ "Design of the Synthesis Pathway": "The synthesis of C.I. Direct Orange 102 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-nitroaniline", "2-methoxy-5-nitrophenol", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium carbonate", "Sodium chloride", "Sodium hydrogensulfite", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", 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hydroxide", "Sodium chloride", "Sodium

CAS No.

6598-63-6

Molecular Formula

C34H21N6Na3O11S2

Molecular Weight

822.7 g/mol

IUPAC Name

trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

NEXGZHJENSOMLV-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Calcomine Orange 2RS used for in plant virology research?

A1: Calcomine Orange 2RS, often used in combination with Luxol Brilliant Green BL, is a stain used to visualize viral inclusion bodies within plant cells under a light microscope. [, , ] These inclusion bodies are aggregates of viral proteins and nucleic acids that form during viral replication. Identifying these characteristic structures helps researchers diagnose viral infections in plants.

Q2: How does Calcomine Orange 2RS help identify viral infections?

A2: Different viruses can induce the formation of distinct inclusion bodies within infected plant cells. These inclusions vary in shape, size, and location within the cell. [] Calcomine Orange 2RS helps visualize these differences by staining the inclusion bodies a distinctive orange color, making them easily distinguishable from the surrounding plant cell structures. [, , ] This visual identification, combined with other diagnostic techniques, aids in confirming the presence and type of viral infection.

Q3: Can you give an example of how Calcomine Orange 2RS has been used to identify a specific virus?

A3: Researchers used Calcomine Orange 2RS staining to identify Tospovirus infection in Hosta plants. [] They observed characteristic Tospovirus cytoplasmic inclusions within the symptomatic leaf tissues, which helped confirm the diagnosis along with other molecular methods.

Q4: Are there limitations to using Calcomine Orange 2RS for viral identification?

A4: While a useful tool, Calcomine Orange 2RS staining alone cannot definitively diagnose a viral infection. It is crucial to combine this technique with other methods, such as electron microscopy for visualizing viral particles, serological assays for detecting viral proteins, and molecular techniques like PCR for identifying viral genetic material. [, , ]

Q5: Where can I find more information about Calcomine Orange 2RS and its use in plant virology?

A5: For detailed protocols and applications of Calcomine Orange 2RS staining in plant virology, resources like "Light and Electron Microscopy of Plant Virus Inclusions" by R.G. Christie and J.R. Edwardson are valuable references. []

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